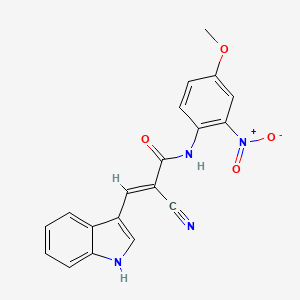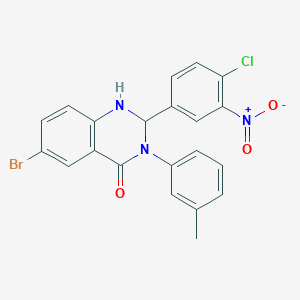![molecular formula C24H18N2O2S B10897754 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B10897754.png)
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-thiophen-2-yl-1,8-diazapentacyclo[137002,709,14016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione is a complex heterocyclic compound that features a thiophene ring and a diazapentacyclo structure
Métodos De Preparación
The synthesis of 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione typically involves multi-step organic synthesis techniques. The synthetic route often starts with the preparation of the thiophene ring, followed by the construction of the diazapentacyclo framework. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism of action of 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces, leading to changes in the conformation and activity of the target molecules. These interactions can modulate biological pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione include other thiophene derivatives and diazapentacyclo compounds. For example:
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are used in the synthesis of anticancer and anti-atherosclerotic agents.
Diazapentacyclo compounds: Compounds such as 12-thiophen-2-yl-13-oxa-3,5-diazapentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene have similar structural features and applications.
The uniqueness of this compound lies in its specific combination of the thiophene ring and the diazapentacyclo framework, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H18N2O2S |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
11-thiophen-2-yl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione |
InChI |
InChI=1S/C24H18N2O2S/c27-20-13-14(21-10-5-11-29-21)12-18-22(20)23-15-6-1-2-7-16(15)24(28)26(23)19-9-4-3-8-17(19)25-18/h1-11,14,23,25H,12-13H2 |
Clave InChI |
UGOMBOCOCASTDK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N4C2C5=CC=CC=C5C4=O)C6=CC=CS6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897680.png)
![3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B10897684.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10897688.png)
![2-[(5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10897693.png)
![1,3-dimethyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10897696.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B10897705.png)

![2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10897715.png)
![N-[6-bromo-2-(4-ethoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-2-iodobenzamide](/img/structure/B10897716.png)
![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10897741.png)
![Propan-2-yl 4-(4-cyclohexylphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10897752.png)
![N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897753.png)
![N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10897755.png)
